1-Fluoro-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-6-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure with a fluorine atom and a nitrogen atom incorporated into the ring system
Preparation Methods
The synthesis of 1-Fluoro-6-azaspiro[2.5]octane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and fluorinating agents.
Reaction Conditions: The key step involves the formation of the spirocyclic ring system, which can be achieved through cyclization reactions under controlled conditions.
Industrial Production: Industrial-scale production may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Fluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The nitrogen atom in the ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and metabolic diseases.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and receptor interactions due to its ability to mimic natural substrates and inhibitors.
Mechanism of Action
The mechanism of action of 1-Fluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets:
Molecular Targets: It can act on various receptors and enzymes, modulating their activity through binding interactions.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission and metabolic regulation, making it a valuable tool in the study of these processes.
Comparison with Similar Compounds
1-Fluoro-6-azaspiro[2.5]octane can be compared with other similar compounds:
1,1-Difluoro-6-azaspiro[2.5]octane: This compound features two fluorine atoms and exhibits different reactivity and applications.
6-Azaspiro[2.5]octane: Lacking the fluorine atom, this compound has distinct chemical properties and is used in different contexts.
1-Oxa-6-azaspiro[2.5]octane:
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
2-fluoro-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H12FN/c8-6-5-7(6)1-3-9-4-2-7/h6,9H,1-5H2 |
InChI Key |
FZVSISJMADJMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.